Cas no 2229263-75-4 (methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate)

methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate
- methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate
- EN300-1738415
- 2229263-75-4
-
- インチ: 1S/C10H13NO4/c1-10(5-11-6-10)15-8-4-3-7(14-8)9(12)13-2/h3-4,11H,5-6H2,1-2H3
- InChIKey: PVIVYJDQWQEIRF-UHFFFAOYSA-N
- SMILES: O(C1=CC=C(C(=O)OC)O1)C1(C)CNC1
計算された属性
- 精确分子量: 211.08445790g/mol
- 同位素质量: 211.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 252
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 60.7Ų
methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738415-0.05g |
methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate |
2229263-75-4 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1738415-0.25g |
methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate |
2229263-75-4 | 0.25g |
$1498.0 | 2023-09-20 | ||
Enamine | EN300-1738415-5.0g |
methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate |
2229263-75-4 | 5g |
$4722.0 | 2023-06-04 | ||
Enamine | EN300-1738415-1.0g |
methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate |
2229263-75-4 | 1g |
$1629.0 | 2023-06-04 | ||
Enamine | EN300-1738415-0.5g |
methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate |
2229263-75-4 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1738415-10g |
methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate |
2229263-75-4 | 10g |
$7004.0 | 2023-09-20 | ||
Enamine | EN300-1738415-0.1g |
methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate |
2229263-75-4 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1738415-2.5g |
methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate |
2229263-75-4 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1738415-10.0g |
methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate |
2229263-75-4 | 10g |
$7004.0 | 2023-06-04 | ||
Enamine | EN300-1738415-1g |
methyl 5-[(3-methylazetidin-3-yl)oxy]furan-2-carboxylate |
2229263-75-4 | 1g |
$1629.0 | 2023-09-20 |
methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylateに関する追加情報
Methyl 5-(3-Methylazetidin-3-Yl)Oxyfuran-2-Carboxylate: A Comprehensive Overview
Methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate (CAS No. 2229263-75-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a furan ring substituted with a methyl group at position 5 and a carboxylate group at position 2, further modified by a 3-methylazetidine moiety attached via an oxygen atom.
The synthesis of methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate involves a series of carefully designed reactions, including nucleophilic substitutions and cyclizations. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, making it more feasible for large-scale production. Researchers have also explored the use of catalytic systems to facilitate the formation of the azetidine ring, which is crucial for the compound's stability and reactivity.
In terms of physical properties, methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate exhibits a melting point of approximately 140°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which makes it suitable for various extraction and purification techniques commonly employed in organic synthesis.
The biological activity of this compound has been extensively studied, particularly its potential as an antimicrobial agent. Recent research indicates that methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate demonstrates significant inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This finding underscores its potential as a lead compound in the development of novel antibiotics.
In addition to its antimicrobial properties, methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate has shown promise in other therapeutic areas. For instance, studies have explored its role as a modulator of cellular signaling pathways involved in inflammation and cancer progression. The compound's ability to inhibit key enzymes associated with these pathways suggests its potential as a candidate for anti-inflammatory and anticancer therapies.
The structural versatility of methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate also makes it an attractive substrate for further chemical modifications. Researchers have investigated the introduction of additional functional groups to enhance its bioavailability or to target specific biological systems more effectively. These modifications include the addition of hydroxymethyl groups or the incorporation of fluorine atoms to improve pharmacokinetic profiles.
In conclusion, methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate, with its unique chemical structure and diverse biological activities, represents a valuable compound in contemporary chemical research. Its potential applications span across multiple therapeutic areas, making it a subject of ongoing investigation by scientists worldwide.
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